molecular formula C14H11FN2O3 B12012701 N'-(4-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide CAS No. 392721-27-6

N'-(4-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide

Cat. No.: B12012701
CAS No.: 392721-27-6
M. Wt: 274.25 g/mol
InChI Key: PVBFFNUHYWBKDC-LZYBPNLTSA-N
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Description

N’-(4-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom bonded to a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 2,4-dihydroxybenzohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling, and the product is obtained after cooling and filtration .

Industrial Production Methods

While specific industrial production methods for N’-(4-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The fluorine atom on the benzylidene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Comparison with Similar Compounds

N’-(4-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide can be compared to other hydrazone derivatives, such as:

Properties

CAS No.

392721-27-6

Molecular Formula

C14H11FN2O3

Molecular Weight

274.25 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2,4-dihydroxybenzamide

InChI

InChI=1S/C14H11FN2O3/c15-10-3-1-9(2-4-10)8-16-17-14(20)12-6-5-11(18)7-13(12)19/h1-8,18-19H,(H,17,20)/b16-8+

InChI Key

PVBFFNUHYWBKDC-LZYBPNLTSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=C(C=C2)O)O)F

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=C(C=C(C=C2)O)O)F

Origin of Product

United States

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